

# Bavisant: A Technical Guide to its Potential Therapeutic Applications in Neuroscience

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Compound of Interest		
Compound Name:	Bavisant	
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# **Executive Summary**

**Bavisant** (also known as JNJ-31001074 and BEN-2001) is a potent and selective, orally active antagonist of the histamine H3 receptor (H3R) that has been investigated for several neurological and psychiatric disorders.[1][2] By blocking the inhibitory presynaptic H3 autoreceptors, **Bavisant** was developed with the therapeutic hypothesis of increasing the release of several key neurotransmitters in the central nervous system (CNS), including histamine, acetylcholine, norepinephrine, and dopamine.[3] This mechanism of action suggested potential utility in conditions characterized by deficits in wakefulness, attention, and cognition.

Initially developed by Johnson & Johnson, **Bavisant** underwent a broad clinical development program for Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and alcoholism.[4] Despite promising preclinical data, a pivotal Phase 2 study in adults with ADHD failed to demonstrate significant efficacy compared to placebo, leading to the discontinuation of its development for this and other indications by Johnson & Johnson.[5] Subsequently, BenevolentAI investigated **Bavisant** for the treatment of Excessive Daytime Sleepiness (EDS) in patients with Parkinson's Disease (PD). However, this Phase 2b trial is also understood to have yielded negative results.

This technical guide provides a comprehensive overview of the core preclinical and clinical data on **Bavisant**, with a focus on its mechanism of action, pharmacokinetic profile, and the



experimental findings from its therapeutic explorations.

# **Core Pharmacology and Mechanism of Action**

**Bavisant** is a high-affinity antagonist of the human histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other important neurotransmitters.

#### **Receptor Binding and Selectivity**

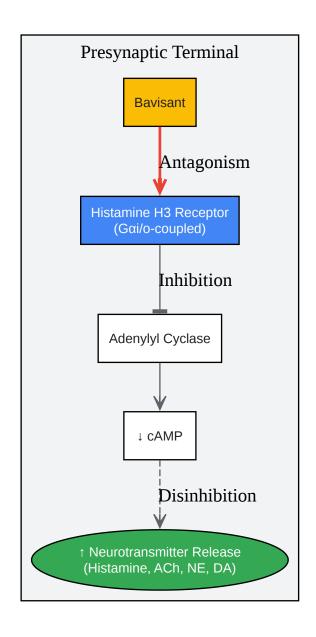
Preclinical studies have demonstrated **Bavisant**'s high affinity and selectivity for the human H3 receptor.

Parameter	Value	Species	Reference
pKi (H3R)	8.27	Human	
hERG IC50	> 10 μM	Human	-

## **Signaling Pathways**

The histamine H3 receptor is coupled to the  $G\alpha i/o$  family of G proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist/inverse agonist, **Bavisant** blocks the constitutive activity of the H3 receptor and the effects of endogenous histamine, thereby disinhibiting the synthesis and release of histamine and other neurotransmitters.





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**Caption: Bavisant**'s Mechanism of Action at the H3 Receptor.

### **Preclinical Studies**

**Bavisant** demonstrated promising effects in various preclinical models, supporting its initial development for cognitive and wakefulness-related disorders.

## **In Vivo Pharmacology**

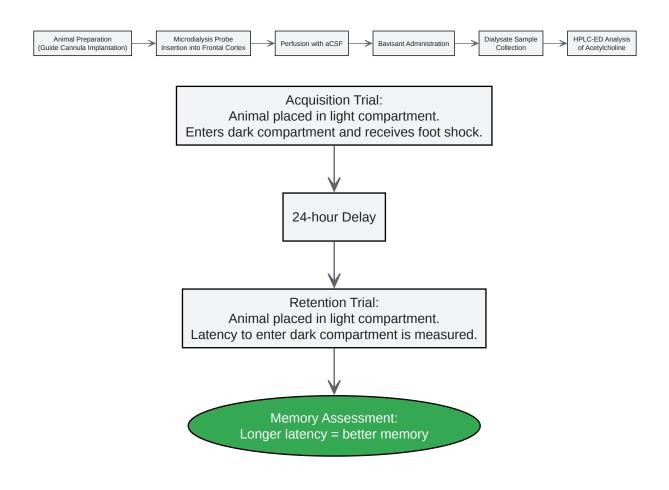


Study Type	Animal Model	Key Findings	Reference
Neurotransmitter Release	Rat	Increased acetylcholine levels in the frontal cortex.	
Cognition	Rat	Pro-cognitive effects observed in a passive avoidance model.	
Wakefulness	Rat	Significantly increased time spent awake.	
Alcohol Consumption	Rat	Preclinical effectiveness shown in models of alcohol consumption.	<del>-</del>

While the specific protocol for **Bavisant** is not detailed in the available literature, a general methodology for measuring acetylcholine release in the rat frontal cortex via microdialysis involves:

- Animal Preparation: Male rats are anesthetized and stereotaxically implanted with a guide cannula targeting the frontal cortex.
- Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
- Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution, often containing a cholinesterase inhibitor to prevent acetylcholine degradation.
- Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound (**Bavisant**).
- Analysis: Acetylcholine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).





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